molecular formula C4H8O2 B032904 2-Methylpropionic-d7 acid CAS No. 223134-74-5

2-Methylpropionic-d7 acid

Cat. No.: B032904
CAS No.: 223134-74-5
M. Wt: 95.15 g/mol
InChI Key: KQNPFQTWMSNSAP-YYWVXINBSA-N
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Description

2-Methylpropionic-d7 acid, also known as deuterated isobutyric acid, is a deuterated form of 2-Methylpropionic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is CD3CD(CD3)COOH. It is commonly used in research due to its unique properties that arise from the presence of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropionic-d7 acid can be synthesized through several methods. One common approach involves the deuteration of 2-Methylpropionic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration. Another method involves the use of deuterated reagents in the synthesis of 2-Methylpropionic acid, ensuring that the final product is fully deuterated.

Industrial Production Methods

Industrial production of this compound often involves the large-scale deuteration of 2-Methylpropionic acid. This process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The use of high-purity deuterium and efficient catalysts is crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropionic-d7 acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylpropionic-d7 acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It is used in metabolic studies to trace the pathways of isobutyric acid in biological systems.

    Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.

Comparison with Similar Compounds

2-Methylpropionic-d7 acid is unique due to the presence of deuterium. Similar compounds include:

    2-Methylpropionic acid: The non-deuterated form, which has different reaction kinetics.

    2-Bromo-2-methylpropionic acid: A brominated derivative used in various chemical reactions.

    2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: A derivative used in polymer synthesis.

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research and industrial applications.

Properties

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPFQTWMSNSAP-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440605
Record name Isobutyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223134-74-5
Record name Isobutyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223134-74-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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